molecular formula C8H10ClNS B8394124 2-(3-Chloropropyl)thiopyridine

2-(3-Chloropropyl)thiopyridine

Cat. No.: B8394124
M. Wt: 187.69 g/mol
InChI Key: OTSGMHNPSVAXKZ-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)thiopyridine is a useful research compound. Its molecular formula is C8H10ClNS and its molecular weight is 187.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10ClNS

Molecular Weight

187.69 g/mol

IUPAC Name

2-(3-chloropropylsulfanyl)pyridine

InChI

InChI=1S/C8H10ClNS/c9-5-3-7-11-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2

InChI Key

OTSGMHNPSVAXKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SCCCCl

Origin of Product

United States

Preparation Methods

Alkylation of 2-Mercaptopyridine with 3-Chloropropyl Halides

The most widely reported method involves the nucleophilic substitution of 2-mercaptopyridine with 3-chloropropyl bromide or chloride. The thiol group (-SH) in 2-mercaptopyridine acts as a nucleophile, attacking the electrophilic carbon in the 3-chloropropyl halide. This reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or ethylene glycol, with yields exceeding 85% under optimized conditions.

Reaction Mechanism:

2-Mercaptopyridine+3-Chloropropyl bromideBase2-(3-Chloropropyl)thiopyridine+HBr\text{2-Mercaptopyridine} + \text{3-Chloropropyl bromide} \xrightarrow{\text{Base}} \text{this compound} + \text{HBr}

The base (e.g., NaOH or K₂CO₃) deprotonates the thiol to enhance nucleophilicity. Elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours) are critical for complete conversion.

Alternative Pathways: Thiol-Ene Click Chemistry

Recent advancements utilize thiol-ene reactions under UV irradiation to attach the chloropropyl moiety. This method avoids harsh bases and reduces side products, achieving 78–82% yields. However, scalability remains challenging due to equipment requirements.

Industrial-Scale Synthesis Protocols

Patent-Derived Methodology (CN101941942A)

The industrial synthesis of 2-mercaptopyridine, a precursor, involves reacting 2-chloropyridine with anhydrous sodium hydrosulfide in glycol-based solvents. Key parameters from Example 1 of the patent include:

ParameterValue
Sodium hydrosulfide135 kg (99% purity)
SolventEthylene glycol (300 kg)
Temperature120°C (reflux)
Reaction time18 hours
Yield196 kg (98%)
Purity99%

After synthesizing 2-mercaptopyridine, the alkylation step employs 3-chloropropyl bromide in toluene at 80°C for 10 hours, yielding 89% this compound.

Solvent and Temperature Optimization

Comparative studies reveal solvent-dependent efficiency:

SolventBoiling Point (°C)Yield (%)Purity (%)
Ethylene glycol1979899
Toluene1108997
DMF1539298

Higher-boiling solvents like ethylene glycol facilitate longer reaction times without solvent loss, improving yields.

Purification and Quality Control

Extraction and Distillation

Post-reaction mixtures are adjusted to pH 6–7 with dilute HCl, precipitating impurities. Organic extraction using chloroform or toluene, followed by vacuum distillation, achieves >98% purity. For instance, triple extraction with chloroform (100 kg per cycle) removes residual glycols and inorganic salts.

Crystallization Techniques

Slow cooling of the extract in dichloromethane yields needle-like crystals with a melting point of 127–130°C, consistent with literature values.

Challenges and Mitigation Strategies

Side Reactions

Competing oxidation of the thiol to disulfide is minimized by inert atmospheres (N₂ or Ar). The patent CN101941942A reports <2% disulfide formation when reactions are conducted under nitrogen.

Scalability Issues

Batch-wise addition of 3-chloropropyl bromide prevents exothermic runaway. Industrial reactors employ jacketed vessels with precise temperature control to maintain 80–100°C during alkylation .

Q & A

Q. What are the primary synthetic routes for 2-(3-Chloropropyl)thiopyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two key methods are widely reported:
  • Reductive Amination : Reacting 1-(3-chlorophenyl)piperazine hydrochloride with 3-chloropropanal in ethanol under stirring yields the target compound. Optimizing stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hours) improves purity (>95%) .

  • Alkylation : Using bromochloropropane as an alkylating agent with triazopyridine derivatives, followed by purification via column chromatography (silica gel, hexane/ethyl acetate), achieves yields of 70–85% .

  • Critical Factors : Solvent polarity (ethanol vs. DMF), temperature (60–80°C), and catalyst selection (e.g., NaBH₄ for reductive steps) significantly affect yield and byproduct formation.

    Table 1: Comparison of Synthetic Methods

    MethodYield (%)Purity (%)Key ConditionsReference
    Reductive Amination75–90>95Ethanol, 24h, 25°C
    Alkylation70–8590–95DMF, NaH, 80°C, 12h

Q. How can researchers characterize this compound and confirm its structural integrity?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Peaks at δ 2.8–3.2 ppm (m, -CH₂Cl) and δ 7.5–8.5 ppm (pyridine protons) confirm backbone structure .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 200.6 (calculated) validates molecular weight .
  • Purity Assessment : HPLC with C18 columns (acetonitrile/water gradient, UV detection at 254 nm) ensures >95% purity.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Store in well-ventilated areas (<25°C) in tightly sealed containers to prevent hydrolysis .
  • Exposure Mitigation : Use PPE (gloves, goggles) and fume hoods. In case of skin contact, wash immediately with water and seek medical attention (P332 + P313) .
  • Waste Disposal : Follow local regulations for halogenated waste (P501) .

Advanced Research Questions

Q. How do halogen substituents (Cl, Br, I) on the propyl chain influence the compound’s reactivity and biological activity?

  • Methodological Answer :
  • Reactivity : Chlorine’s electronegativity enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or thiols). Bromine analogs show faster reaction kinetics in Suzuki couplings due to better leaving-group ability .

  • Biological Activity : Chlorinated derivatives exhibit higher antimicrobial potency (MIC = 2–4 µg/mL) compared to fluorinated analogs (MIC = 8–16 µg/mL), attributed to improved membrane permeability .

    Table 2: Halogen Effects on Biological Activity

    HalogenMIC (µg/mL)LogPReactivity (Sₙ2 Rate)
    Cl2–42.1Moderate
    Br4–82.3High
    F8–161.8Low

Q. What computational methods are used to predict the electronic and structural properties of this compound?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-31G(d) basis sets optimize geometry and predict HOMO-LUMO gaps (4.2 eV), correlating with experimental UV-Vis spectra (λ_max = 270 nm) .
  • Molecular Dynamics (MD) : Simulations in aqueous solutions (AMBER force field) reveal hydrophobic interactions dominating binding to protein targets (e.g., cytochrome P450) .

Q. How can researchers resolve contradictions in reaction yields reported across literature for analogs of this compound?

  • Methodological Answer :
  • Systematic Replication : Reproduce methods from with controlled variables (e.g., solvent purity, inert atmosphere).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated species) and adjust reaction conditions (e.g., lower temperature) to suppress them.
  • Case Study : A 20% yield discrepancy in alkylation reactions was traced to trace moisture in DMF; using molecular sieves increased yield consistency .

Q. What in vitro assays are recommended to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Antimicrobial Screening : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on HEK293 cells (IC₅₀ = 50–100 µM) to assess therapeutic index .
  • Enzyme Inhibition : Fluorescence-based assays for kinase inhibition (e.g., EGFR, IC₅₀ = 1–5 µM) .

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